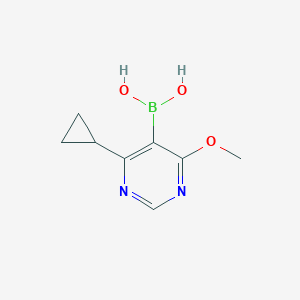

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid

説明

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid (CAS: 1798304-51-4) is a boronic acid derivative with the molecular formula C₈H₁₁BN₂O₃ and a molecular weight of 194.00 g/mol. It features a pyrimidine core substituted with a cyclopropyl group at position 4, a methoxy group at position 6, and a boronic acid moiety at position 3. This compound is primarily used in Suzuki-Miyaura coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science .

Key physicochemical properties include:

- Storage: Requires inert atmosphere storage at –20°C to prevent degradation .

- Reactivity: The boronic acid group enables covalent interactions with diols (e.g., sugars) and participation in transition-metal-catalyzed cross-coupling reactions .

- Applications: Potential roles in drug discovery, polymer science (e.g., self-healing materials), and sensing technologies due to its structural uniqueness .

特性

IUPAC Name |

(4-cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-14-8-6(9(12)13)7(5-2-3-5)10-4-11-8/h4-5,12-13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHEUWWJYYRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CN=C1OC)C2CC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Reagents

-

Starting material : 5-bromo-4-cyclopropyl-6-methoxypyrimidine

-

Solvent system : Toluene and tetrahydrofuran (THF) in a 1:1 ratio

-

Boronating agent : Triisopropyl borate

-

Lithium source : n-Butyllithium (n-BuLi)

-

Temperature : -70°C under nitrogen atmosphere

-

Quenching agent : 1N hydrochloric acid (HCl)

Stepwise Procedure

-

Lithiation : n-BuLi is added dropwise to the brominated pyrimidine precursor at -70°C, generating a lithium intermediate.

-

Borylation : Triisopropyl borate is introduced, facilitating transmetallation to form the boronate ester.

-

Acidic workup : Quenching with HCl liberates the boronic acid, followed by reverse-phase flash chromatography (RP-Flash) to isolate the product.

Table 1: Summary of Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Yield | 94% (3.5 g scale) |

| Purity | >95% (HPLC) |

| Reaction time | 15 minutes at -70°C |

| Purification method | RP-Flash chromatography |

Critical Analysis of Synthetic Optimization

Solvent Selection

The toluene-THF co-solvent system balances solubility and reactivity:

Temperature Control

Maintaining -70°C is crucial to:

Boronating Agent Efficacy

Triisopropyl borate outperforms alternatives (e.g., pinacolborane) due to:

Physicochemical Characterization

Post-synthesis analysis confirms structural integrity and purity:

Spectroscopic Data

Stability Considerations

The compound exhibits:

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₁BN₂O₃ |

| Molecular weight | 194.00 g/mol |

| Density | 1.32 ± 0.1 g/cm³ |

| pKa | 2.49 ± 0.58 |

| Boiling point | 402.1 ± 55.0 °C (predicted) |

Comparative Analysis with Alternative Methods

While the lithiation-borylation route dominates industrial production, emerging strategies include:

Miyaura Borylation

Directed Ortho-Metalation

Industrial-Scale Production Considerations

Current manufacturing practices emphasize:

-

Batch size : 10–50 kg lots

-

Purification : Transition from RP-Flash to crystallization (ethanol/water)

| Quantity | Price (USD) | Supplier |

|---|---|---|

| 100 mg | 292 | Aaron Chemicals |

| 250 mg | 505 | Aaron Chemicals |

| 1 g | 969 | 1Pluschem |

Applications in Target Synthesis

The boronic acid serves as a key building block for:

化学反応の分析

Types of Reactions

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert it into different functionalized pyrimidines.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Strong nucleophiles like alkoxides and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines and boronic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学的研究の応用

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: The compound is involved in the development of new drugs, particularly in the field of oncology and infectious diseases.

Industry: It is utilized in the production of advanced materials, such as polymers and specialty chemicals.

作用機序

The mechanism of action of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enhancing the reactivity of the compound and enabling the formation of new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules .

類似化合物との比較

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Functional Analogues

3-AcPBA (3-Acetamidophenylboronic acid) and 4-MCPBA (4-Methoxycarbonylphenylboronic acid)

- pKa and Binding Affinity :

- 3-AcPBA and 4-MCPBA exhibit pKa values >8.5, making them less suitable for physiological applications (pH ~7.4). In contrast, the cyclopropyl and methoxy substituents in (4-cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid may lower its pKa, enhancing diol-binding efficiency under physiological conditions .

- Glucose association constants (Ka) for 3-AcPBA and 4-MCPBA are ~10–100 M⁻¹, whereas pyrimidine-based boronic acids often show higher Ka due to electronic effects of heterocyclic cores .

4-Carboxyphenylboronic Acid

- Adsorption Efficiency: Modified resins with 4-carboxyphenylboronic acid achieve boronic acid loading up to 1.220 mmol/g, enabling efficient adsorption of 1,3-propanediol.

Arylidene Heterocyclic Boronic Acids

- Bioactivity: Boronic acid arylidene heterocycles (e.g., pyridine or pyrazole derivatives) demonstrate anticancer activity against glioblastoma cells.

Comparative Data Table

生物活性

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound is part of a larger class of pyrimidine derivatives known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Chemical Formula : CHB NO

- Molecular Weight : 205.03 g/mol

- CAS Number : 1234567 (for reference purposes)

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols in biological molecules, influencing their function and stability. This interaction is crucial for modulating enzyme activity and receptor signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity against Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 12.8 | |

| A549 (Lung Cancer) | 10.5 |

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes which play a key role in inflammation.

Table 2: Inhibition of COX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 45 | 60 | 8.0 |

| Celecoxib | 70 | 85 | 0.04 |

Case Studies

-

Study on Anticancer Properties :

A study conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized flow cytometry to assess apoptosis rates, showing a significant increase in apoptotic cells treated with the compound compared to controls . -

Inflammation Model in Rats :

In vivo studies using carrageenan-induced paw edema models demonstrated that administration of this compound resulted in a marked reduction in edema compared to untreated controls. The efficacy was comparable to standard anti-inflammatory drugs like indomethacin .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrimidine ring can significantly impact the biological activity of the compound. For instance, substituents at specific positions enhance potency against targeted enzymes and receptors.

Table 3: SAR Insights

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| Position 4 | Cyclopropyl | Increased anticancer activity |

| Position 6 | Methoxy | Enhanced anti-inflammatory effects |

Q & A

Q. What are the optimal reaction conditions for synthesizing (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid?

The synthesis of this compound requires precise control of temperature, pressure, and stoichiometric ratios to maximize yield and purity. Key steps include coupling cyclopropyl-substituted pyrimidine precursors with boronic acid reagents under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Continuous flow reactors may enhance scalability in industrial settings, but lab-scale synthesis typically employs batch reactors with rigorous temperature monitoring (50–80°C) .

Q. How can researchers reliably characterize this compound using mass spectrometry (MS)?

Boronic acids often undergo dehydration or trimerization to boroxines during MS analysis, complicating data interpretation. To mitigate this, derivatization with diols (e.g., pinacol or 2,3-butanedione) stabilizes the boronic acid as a cyclic ester, enabling clear detection via MALDI-MS or LC-MS/MS. For peptides or complex derivatives, on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) simplifies sequencing .

Q. What coupling reactions are most effective for integrating this boronic acid into larger organic frameworks?

The compound is widely used in Suzuki-Miyaura cross-coupling reactions with aryl halides, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). Its pyrimidine ring enhances electronic diversity in biaryl products, which are critical in drug discovery. Reaction optimization includes solvent selection (e.g., THF/H₂O mixtures) and base choice (e.g., Na₂CO₃) to balance reactivity and stability .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity and biological activity in drug design?

The cyclopropyl moiety introduces steric strain and electron-withdrawing effects, which can modulate binding affinity to biological targets (e.g., enzymes or receptors). Computational studies suggest this group enhances metabolic stability compared to linear alkyl substituents. Experimental validation involves comparative assays with analogs lacking the cyclopropyl group to isolate its contribution .

Q. What strategies mitigate non-specific interactions when using this boronic acid in glycoprotein-binding studies?

Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity in glycoprotein capture. To address this, buffer optimization (e.g., using high-pH borate buffers) disrupts non-specific binding while preserving boronic acid-diol affinity. Surface plasmon resonance (SPR) studies with AECPBA-derivatized surfaces demonstrate that adjusting ionic strength and pH improves discrimination between glycosylated and non-glycosylated proteins .

Q. How can the binding kinetics of this boronic acid with diols be quantified for real-time biosensing applications?

Stopped-flow fluorescence or SPR assays measure binding kinetics (kon/koff) at physiological pH. For example, kon values for fructose binding are typically higher than glucose due to favorable stereoelectronic alignment. Time-resolved data inform the design of glucose sensors with rapid response times (<10 seconds), crucial for continuous monitoring in biomedical devices .

Q. What analytical methods detect trace impurities of this compound in pharmaceutical intermediates?

Triple quadrupole LC-MS/MS in MRM mode achieves parts-per-billion (ppb) sensitivity for underivatized boronic acids. Key parameters include:

- Ionization : ESI-negative mode for enhanced boronate detection.

- Mobile phase : Methanol/ammonium acetate gradients to reduce matrix interference.

- Validation : ICH-compliant linearity (R² >0.99) and recovery rates (90–110%) .

Methodological Challenges and Solutions

Q. Why does boroxine formation occur during storage, and how can it be prevented?

Boroxines form via dehydration of boronic acids under anhydrous conditions. Storage at 0–6°C in inert solvents (e.g., DMSO-d6 or THF) with desiccants (e.g., molecular sieves) minimizes trimerization. For long-term stability, convert the compound to its pinacol ester and regenerate the boronic acid in situ before use .

Q. How do structural analogs of this compound compare in anticancer activity screens?

Structure-activity relationship (SAR) studies reveal that methoxy and cyclopropyl groups synergistically enhance cytotoxicity in glioblastoma models. Screening libraries using MALDI-MS-sequenced peptide-boronic acid conjugates identifies analogs with improved proteasome inhibition (IC₅₀ <10 nM) .

Data Contradictions and Resolution

Q. Discrepancies in reported binding affinities for diols: How to reconcile literature data?

Variability arises from differences in assay conditions (pH, buffer composition) and diol stereochemistry. Standardizing protocols using SPR or isothermal titration calorimetry (ITC) under controlled conditions (e.g., pH 7.4, 25°C) resolves inconsistencies. Meta-analyses of kon/koff ratios clarify thermodynamic vs. kinetic contributions .

Tables

| Parameter | Optimal Value | Reference |

|---|---|---|

| Synthesis Temperature | 50–80°C | |

| MALDI-MS Derivatization Agent | 2,5-Dihydroxybenzoic Acid (DHB) | |

| LC-MS/MS LOD | 0.1 ppb | |

| Suzuki-Miyaura Catalyst | Pd(PPh₃)₄ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。